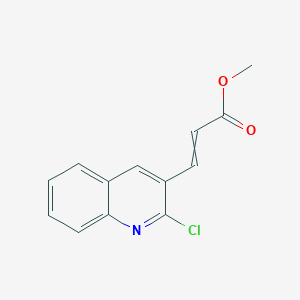
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 2-position and an ester group at the 3-position of the prop-2-enoate chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-ylpropanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antimalarial activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
作用機序
The mechanism of action of methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. The chlorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The ester group can be hydrolyzed to release the active quinoline moiety, which then exerts its biological effects .
類似化合物との比較
Similar Compounds
Quinoline-3-carboxylic acid: Similar structure but lacks the ester group.
2-Chloroquinoline: Lacks the prop-2-enoate chain.
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar ester group but different aromatic ring.
Uniqueness
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate is unique due to the combination of the quinoline ring, chlorine substitution, and ester group. This combination enhances its biological activity and makes it a versatile intermediate in synthetic chemistry .
特性
CAS番号 |
477250-15-0 |
|---|---|
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC名 |
methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C13H10ClNO2/c1-17-12(16)7-6-10-8-9-4-2-3-5-11(9)15-13(10)14/h2-8H,1H3 |
InChIキー |
XGLGPNWUWNKYNT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=CC2=CC=CC=C2N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


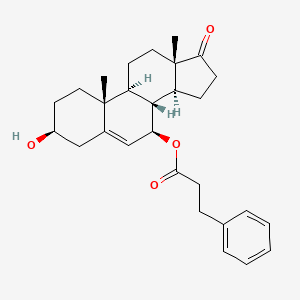
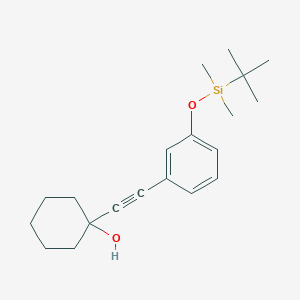
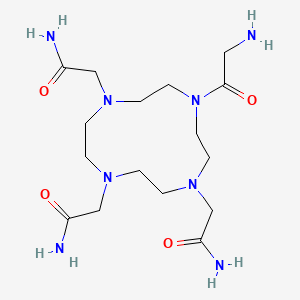

![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)


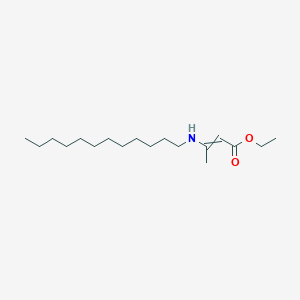

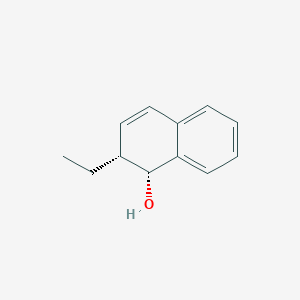
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)

![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

